Formaldehyde (13C)

Overview

Description

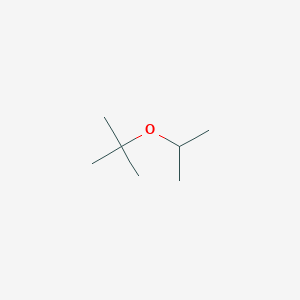

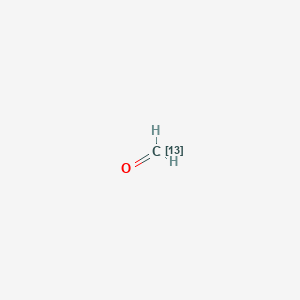

Formaldehyde (13C) is a labeled compound where the carbon atom in formaldehyde is replaced with the isotope carbon-13. This isotopic labeling is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, as it allows for the tracking and analysis of the compound in complex biological and chemical systems .

Mechanism of Action

Target of Action

It’s worth noting that formaldehyde, a close relative of (113c)methanone, is known to interact with various biological macromolecules, including proteins and nucleic acids . It forms cross-links between these molecules, altering their structure and function .

Mode of Action

Formaldehyde, a related compound, is known to form methylene bridges between biological macromolecules, leading to structural and functional changes

Biochemical Pathways

For instance, it can inhibit DNA replication and RNA transcription, disrupt protein function, and induce cell death

Pharmacokinetics

Formaldehyde, a related compound, is known to be rapidly absorbed and distributed throughout the body, metabolized mainly in the liver, and excreted via the lungs and urine . The impact of these properties on the bioavailability of (113C)methanone is currently unknown and would require further investigation.

Result of Action

Formaldehyde, a related compound, is known to cause various cellular and molecular changes, including dna and protein cross-linking, cell cycle arrest, and apoptosis

Biochemical Analysis

Biochemical Properties

Formaldehyde-13C solution participates in various biochemical reactions. It is primarily oxidized to formate in the body, which can then enter the one-carbon pool and participate in the synthesis of nucleotides and amino acids . It interacts with various enzymes such as alcohol oxidase (AOX), formaldehyde dehydrogenase (FLD), S-hydroxymethyl glutathione hydrolase (FGH), and formate dehydrogenase (FDH) during these processes .

Cellular Effects

Formaldehyde-13C solution has significant effects on cellular processes. It can cause DNA-protein crosslinks and oxidative lesions . It also influences cell function by causing replication stress, single-strand breaks (SSB), and double-strand breaks (DSB) in DNA .

Molecular Mechanism

The molecular mechanism of action of Formaldehyde-13C solution involves its conversion to formate, which then enters the one-carbon metabolic pathway . It can bind to DNA and proteins, forming crosslinks that can lead to DNA damage and affect gene expression .

Temporal Effects in Laboratory Settings

The effects of Formaldehyde-13C solution can change over time in laboratory settings. For instance, it can cause immediate irritation and damage to the lining of the nose and throat in animal studies

Dosage Effects in Animal Models

The effects of Formaldehyde-13C solution vary with different dosages in animal models. For instance, at 2.5 and 5 kg/ton of formaldehyde (37% solution), no adverse effects were reported in broilers and cockerels. Feeding poultry 10 kg of formaldehyde/ton depressed feed intake, reduced body weight gain, and caused ulceration of the crop/gastrointestinal tract .

Metabolic Pathways

Formaldehyde-13C solution is involved in the one-carbon metabolic pathway. It is oxidized to formate, which can then be used in the synthesis of nucleotides and amino acids .

Subcellular Localization

Given its role in one-carbon metabolism, it is likely to be found in the cytosol where these reactions occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

Formaldehyde (13C) is typically prepared by the oxidation of methanol-13C. The reaction involves the use of a catalyst, such as silver or copper, under controlled temperature and pressure conditions to ensure the selective formation of formaldehyde-13C .

Industrial Production Methods

In an industrial setting, formaldehyde-13C can be produced using a continuous process where methanol-13C is passed over a metal oxide catalyst at high temperatures. The resulting formaldehyde-13C is then dissolved in water or deuterium oxide (D2O) to create the solution .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde-13C undergoes various chemical reactions, including:

Oxidation: Formaldehyde-13C can be oxidized to formic acid-13C using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced to methanol-13C using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

Major Products

Oxidation: Formic acid-13C

Reduction: Methanol-13C

Addition: Methylol derivatives, such as hydroxymethyl derivatives when reacted with alcohols.

Scientific Research Applications

Formaldehyde (13C) is widely used in scientific research due to its isotopic labeling. Some key applications include:

Chemistry: Used in NMR spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the incorporation and transformation of formaldehyde in biological systems.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research.

Industry: Applied in the production of labeled polymers and resins, which are used in various industrial applications

Comparison with Similar Compounds

Similar Compounds

Formaldehyde-D2: A deuterium-labeled formaldehyde where hydrogen atoms are replaced with deuterium.

Formaldehyde-13C,D2: A compound where both carbon-13 and deuterium are incorporated into formaldehyde

Uniqueness

Formaldehyde-13C is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in various research applications. Compared to other labeled formaldehyde compounds, formaldehyde-13C provides distinct advantages in NMR spectroscopy and mass spectrometry due to the unique properties of carbon-13 .

Properties

IUPAC Name |

(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O/c1-2/h1H2/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFSSNUMVMOOMR-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89277-65-6 | |

| Record name | Formaldehyde-13C, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89277-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

31.019 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3228-27-1 | |

| Record name | 3228-27-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone](/img/structure/B127759.png)